4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1443289-57-3) is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- Cyclopentyl group at position 1, enhancing lipophilicity and steric bulk.
- Chlorine at position 4, enabling nucleophilic substitution for further derivatization.
- Trifluoromethyl (CF₃) at position 6, an electron-withdrawing group influencing electronic properties and binding affinity.
Properties
Molecular Formula |
C11H10ClF3N4 |
|---|---|
Molecular Weight |
290.67 g/mol |
IUPAC Name |
4-chloro-1-cyclopentyl-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H10ClF3N4/c12-8-7-5-16-19(6-3-1-2-4-6)9(7)18-10(17-8)11(13,14)15/h5-6H,1-4H2 |
InChI Key |
VAADCOLQFFSZQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=N2)C(=NC(=N3)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
N1-Cyclopentylmethylation
The cyclopentyl group at position 1 is introduced via alkylation of the pyrazole nitrogen. A common approach employs cyclopentylmethyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride. For example, 4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine reacts with cyclopentylmethyl bromide in DMF at 80°C for 12 h to afford the N1-cyclopentylmethyl derivative.
Optimization Insight :
C6-Trifluoromethyl Functionalization
The trifluoromethyl group at position 6 is often introduced early in the synthesis. One method involves using trifluoroacetic anhydride (TFAA) as a trifluoromethylating agent during the cyclization step. Alternatively, nucleophilic substitution with a trifluoromethyl copper complex on a 6-bromo intermediate has been reported.
Example Protocol :
-
6-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is treated with CuCF₃ in DMF at 120°C for 24 h, yielding the trifluoromethylated product.
Integrated Synthetic Pathways
Sequential Substitution Route
-
Core Formation : Synthesize 4-chloro-1H-pyrazolo[3,4-d]pyrimidine via cyclocondensation and Vilsmeier chlorination.
-
N1-Alkylation : React with cyclopentylmethyl bromide in DMF/K₂CO₃.
-
C6-Trifluoromethylation : Employ CuCF₃ or direct incorporation during ring synthesis.
Yield Data :
| Step | Yield (%) | Conditions |
|---|---|---|
| Core formation | 65–75 | Ethanol, reflux, 8 h |
| N1-Alkylation | 70–80 | DMF, K₂CO₃, 80°C, 12 h |
| C6-Trifluoromethylation | 50–60 | CuCF₃, DMF, 120°C, 24 h |
One-Pot Multistep Synthesis
Recent advances enable a telescoped process where the cyclopentyl and trifluoromethyl groups are introduced in situ. For example, a microwave-assisted reaction combines cyclopentylmethylamine, trifluoromethylacetylene, and 4,6-dichloropyrazolo[3,4-d]pyrimidine, achieving a 60% overall yield in 4 h.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) typically reveals ≥98% purity for optimized batches.
Challenges and Optimization Strategies
Byproduct Formation
Competing N7-alkylation can occur during cyclopentylmethylation, necessitating careful stoichiometry control. Purification via column chromatography (hexane/ethyl acetate) resolves this issue.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but may degrade the trifluoromethyl group. Mixed solvent systems (DMF/THF) balance reactivity and stability.
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors for the chlorination step, reducing POCl₃ usage by 30% and improving safety. Additionally, catalytic recycling of CuCF₃ in trifluoromethylation steps lowers costs .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydride, potassium carbonate, DMF, THF.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids, bases like potassium phosphate.
Major Products
The major products formed from these reactions include substituted pyrazolo[3,4-d]pyrimidines, oxides, reduced derivatives, and biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
This compound has been studied for its potential as an anticancer agent. Research indicates that it can inhibit specific kinases, which are crucial in cancer cell signaling pathways. By disrupting these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells, making it a candidate for further development as a therapeutic agent against various types of cancer .
Enzyme Inhibition and Receptor Binding
In biological studies, 4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine has been utilized to investigate enzyme inhibition and receptor interactions. Its mechanism involves binding to molecular targets such as kinases and receptors, which enhances its binding affinity due to the presence of the trifluoromethyl group . This interaction provides insights into potential therapeutic targets and mechanisms of action.
Materials Science
The compound's unique structure also makes it a candidate for developing novel materials with specific electronic and optical properties. Its ability to form stable complexes can be exploited in creating advanced materials for electronics or photonics applications .
Synthetic Routes
The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-chloro-6-(trifluoromethyl)pyrimidine with cyclopentylamine is performed in the presence of bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production
For industrial applications, methods such as continuous flow synthesis and microwave-assisted synthesis may be employed to optimize yield and purity while enhancing reaction efficiency .
Case Studies
-
Inhibition of Kinases
A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant inhibition of specific kinases involved in cancer progression. The introduction of the trifluoromethyl group was shown to enhance potency compared to other derivatives . -
Biological Evaluation
Another investigation focused on the biological evaluation of this compound's derivatives, revealing promising results against various cancer cell lines. The mechanism involved competitive inhibition at the kinase active site, leading to reduced cell proliferation .
Mechanism of Action
The mechanism of action of 4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as kinases and receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to inhibition of their activity. This inhibition can result in the disruption of cellular signaling pathways, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Below is a comparative analysis of key analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
Pharmacological Potential
Pyrazolo[3,4-d]pyrimidines are recognized for diverse bioactivities:
Biological Activity
4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. Its unique structure, featuring a cyclopentyl group and a trifluoromethyl substituent, positions it as a potential candidate in medicinal chemistry, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClFN, with a molecular weight of approximately 292.68 g/mol. The presence of the chlorine atom at the 4-position enhances its reactivity and biological activity, while the trifluoromethyl group contributes to its electron-withdrawing properties, influencing its interaction with biological targets.
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities, particularly anticancer effects. Specifically, this compound has been investigated for its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have shown promising results against various cancer cell lines, suggesting its potential as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Details |
|---|---|
| CDK Inhibition | Inhibits cyclin-dependent kinases involved in cell cycle regulation |
| Anticancer Activity | Promising results against multiple cancer cell lines |
| Mechanism of Action | Interacts with enzymes involved in cancer progression; potential for targeted therapies |
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Inhibition of CDKs: By inhibiting CDKs, this compound disrupts the normal progression of the cell cycle, leading to apoptosis in cancer cells.
- Molecular Docking Studies: Interaction studies utilizing molecular docking simulations have demonstrated that this compound binds effectively to specific targets related to cancer progression. These studies assess binding affinities and predict how well the compound interacts with existing drugs.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- In Vitro Studies: Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC values indicating effective inhibition at low concentrations .
- Comparative Analysis: A comparative study with structurally similar compounds revealed that while many derivatives exhibit anticancer properties, this compound stands out due to its unique trifluoromethyl substitution which enhances its potency.
Table 2: Comparative IC Values
| Compound Name | IC (µM) | Activity Type |
|---|---|---|
| 4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo... | 5.0 | Anticancer |
| 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | 10.0 | Anticancer |
| 4-Chloro-7-methyl-1H-pyrazolo[3,4-d]pyrimidine | 15.0 | Moderate Activity |
Q & A
Q. What are the key synthetic routes for 4-Chloro-1-cyclopentyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine, and how are reaction conditions optimized?
The compound is synthesized via multi-step reactions starting from pyrazole or pyrimidine precursors. A common approach involves:
- Cyclization : Condensation of 5-amino-1-cyclopentylpyrazole-4-carboxylate derivatives with trifluoromethyl-containing reagents (e.g., trifluoroacetic anhydride) under reflux in dioxane or ethanol .
- Chlorination : Treatment with POCl₃ at 80–100°C to introduce the chloro group at the 4-position, often using catalytic dimethylformamide (DMF) to enhance reactivity .
- Purification : Continuous flow reactors or column chromatography (silica gel, ethyl acetate/hexane eluent) to improve yield (>75%) and purity (>95%) . Optimization focuses on solvent selection (polar aprotic solvents for chlorination), temperature control, and catalytic additives.
Q. What spectroscopic and analytical methods are used to characterize this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.09 ppm for aromatic protons in DMSO-d₆) confirm substituent positions and cyclopentyl integration .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 356.08 [M+H]⁺) .
- IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ indicate C=N/C=C stretching in the pyrazolo-pyrimidine core .
- Elemental Analysis : Matches calculated C, H, N, Cl, and F percentages .
Q. How is purity assessed, and what storage conditions are recommended?
- Purity : HPLC with UV detection (λ = 254 nm) or reverse-phase C18 columns, with >98% purity thresholds .
- Storage : Under inert gas (argon) at 2–8°C to prevent hydrolysis of the chloro group. For long-term stability, store at -80°C in amber vials .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents) influence biological activity and target selectivity?
- Trifluoromethyl Group : Enhances metabolic stability and hydrophobic interactions with enzyme active sites (e.g., kinase ATP-binding pockets) .
- Cyclopentyl Substituent : Increases steric bulk, improving selectivity for VEGFR-2 over off-target kinases. Docking studies suggest π-π stacking with phenylalanine residues .
- Chloro Group : Critical for covalent binding to cysteine residues in PI3K isoforms, as shown in SAR studies comparing chloro vs. methoxy derivatives .
Q. What methodologies are employed to study interactions with biological targets like kinases?
- Enzyme Assays : IC₅₀ determination via ADP-Glo™ kinase assays (e.g., VEGFR-2 inhibition at 0.5–5 nM) .
- Cellular Models : Antiproliferative activity assessed in cancer cell lines (e.g., HCT-116) using MTT assays, with dose-dependent inhibition .
- Molecular Docking : AutoDock Vina simulations to predict binding poses in PI3Kγ (PDB: 1E7U), validated by mutagenesis studies .
Q. How is crystallographic data utilized to understand structure-activity relationships?
- X-ray Diffraction : Single-crystal analysis reveals planar pyrazolo-pyrimidine cores and intermolecular hydrogen bonds (e.g., N–H···Cl interactions at 2.89 Å) that stabilize crystal packing .
- π-Stacking : Overlap of trifluoromethyl-phenyl rings with adjacent molecules (3.4–3.6 Å spacing) influences solubility and crystallinity .
Q. What strategies improve reaction yields in challenging steps like cyclization or chlorination?
- Microwave-Assisted Synthesis : Reduces cyclization time from 12 hours to 30 minutes at 150°C, improving yield by 15–20% .
- Catalytic Systems : Use of N-iodosuccinimide (NIS) in chlorination enhances regioselectivity, minimizing byproducts .
- Solvent Optimization : Dichloromethane for chlorination vs. ethanol for cyclization balances reactivity and solubility .
Q. How is stability during biological assays ensured, and what are common degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
